Antibiotic EM49

Antimicrobial Resistance Lipopolysaccharide Binding Gram-negative Bacteria

Antibiotic EM49, now recognized as a member of the octapeptin family, is a naturally occurring cyclic lipopeptide antibiotic produced by Bacillus circulans. Its core structure consists of an octapeptide ring monoacylated with β-hydroxy fatty acids, distinguishing it from the clinically used polymyxins by its eight-residue peptide ring, absence of threonine, and unique fatty acid composition.

Molecular Formula C49H93N13O10
Molecular Weight 1024.3 g/mol
CAS No. 39342-08-0
Cat. No. B15177515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibiotic EM49
CAS39342-08-0
Molecular FormulaC49H93N13O10
Molecular Weight1024.3 g/mol
Structural Identifiers
SMILESCCC(C)CCCCC(CC(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CCN)CC(C)C)CC(C)C)CCN)CCN)CC(C)C)O
InChIInChI=1S/C49H93N13O10/c1-9-31(8)12-10-11-13-32(63)27-41(64)55-37-18-23-54-42(65)38(24-28(2)3)60-45(68)35(16-21-52)56-44(67)34(15-20-51)59-48(71)39(25-29(4)5)62-49(72)40(26-30(6)7)61-46(69)36(17-22-53)57-43(66)33(14-19-50)58-47(37)70/h28-40,63H,9-27,50-53H2,1-8H3,(H,54,65)(H,55,64)(H,56,67)(H,57,66)(H,58,70)(H,59,71)(H,60,68)(H,61,69)(H,62,72)/t31?,32?,33-,34-,35-,36-,37-,38-,39-,40-/m0/s1
InChIKeyXXJAQSYTQPWWKU-QVRBQHTBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antibiotic EM49 (Octapeptin) CAS 39342-08-0: A Cyclic Lipopeptide with Structural Distinction from Polymyxins


Antibiotic EM49, now recognized as a member of the octapeptin family, is a naturally occurring cyclic lipopeptide antibiotic produced by Bacillus circulans [1]. Its core structure consists of an octapeptide ring monoacylated with β-hydroxy fatty acids, distinguishing it from the clinically used polymyxins by its eight-residue peptide ring, absence of threonine, and unique fatty acid composition [2]. First described in the 1970s, EM49 exhibits broad-spectrum antimicrobial activity against Gram-negative and Gram-positive bacteria, fungi, and protozoa [3].

Why Octapeptins (EM49) Cannot Be Substituted with Polymyxins in Polymyxin-Resistant Infections


Although octapeptins and polymyxins share a common mechanism of action via membrane permeabilization, their differential binding affinities to lipid A and distinct structural features render them non-interchangeable, particularly in the context of polymyxin-resistant Gram-negative pathogens [1]. In polymyxin-resistant strains, the lipopolysaccharide (LPS) is modified to reduce anionic charge, which drastically diminishes polymyxin binding. EM49, however, retains high-affinity binding to these altered LPS structures, thereby circumventing the primary resistance mechanism that limits polymyxin efficacy [2]. This fundamental disparity underpins the critical need for precise compound selection in antimicrobial research and development.

Quantitative Differentiation of Antibiotic EM49 (Octapeptin) from Polymyxins: A Comparative Evidence Profile


Superior Binding Affinity to Polymyxin-Resistant Lipopolysaccharide (LPS)

EM49 maintains high binding affinity to LPS isolated from polymyxin-resistant Escherichia coli and Salmonella typhimurium, whereas polymyxin B binding is significantly reduced. Using a cationic spin probe displacement assay, EM49 displaced the same amount or more probe from LPS of polymyxin-resistant mutants compared to parental strains, in contrast to polymyxin B which showed decreased displacement [1]. This differential binding correlates with retained in vivo antibiotic activity against resistant strains.

Antimicrobial Resistance Lipopolysaccharide Binding Gram-negative Bacteria

Broader Antimicrobial Spectrum Including Gram-Positive Bacteria and Fungi

Unlike the polymyxins, which are predominantly active against Gram-negative bacteria, EM49 exhibits substantial activity against Gram-positive bacteria, yeasts, and fungi. Minimum inhibitory concentration (MIC) data for octapeptin A (EM49) mixture against Staphylococcus aureus FDA209P is 5.5 mg/L, compared to 25 mg/L for polymyxin B sulfate, representing a 4.5-fold potency advantage [1]. Similarly, against Candida albicans SC5314, octapeptin A components show MICs of 9.4 mg/L, whereas polymyxin B is typically inactive or requires much higher concentrations [1].

Antimicrobial Spectrum Gram-positive Bacteria Antifungal Activity

Potent Activity Against Polymyxin-Resistant Gram-Negative Pathogens

Octapeptins, including EM49, retain potent antibacterial activity against polymyxin-resistant clinical isolates. For instance, against an Escherichia coli strain (SC8600) where polymyxin B sulfate MIC exceeds 50 mg/L, octapeptin A (EM49) mixture exhibits an MIC of only 0.13 mg/L—representing a >384-fold improvement in potency [1]. Similarly, against a Klebsiella pneumoniae strain (SC8411), octapeptin A MIC is 0.78 mg/L compared to 37.5 mg/L for polymyxin B sulfate, a 48-fold potency advantage [1].

Antimicrobial Resistance Gram-negative Bacteria Polymyxin Resistance

Absence of Cross-Resistance and Low Propensity for Resistance Development

EM49 does not exhibit cross-resistance with polymyxins or other peptide antibiotics [1]. Furthermore, after ten successive subcultures in the presence of EM49, strains of Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus did not develop any resistance to the compound [2]. This contrasts with polymyxins, where resistance can emerge via LPS modification and has become increasingly prevalent in clinical settings.

Antimicrobial Resistance Resistance Development Cross-Resistance

Superior Preclinical Safety Profile with Reduced Nephrotoxicity Potential

Cyclic lipopeptides in clinical use, such as polymyxin B and colistin, are limited by significant dose-dependent nephrotoxicity inherent to their chemotype. Octapeptins, including EM49, have been shown in preclinical studies to possess a superior safety profile with reduced nephrotoxic potential compared to colistin [1][2]. While quantitative nephrotoxicity indices (e.g., urinary biomarkers, histopathology scores) for EM49 specifically are not detailed in the primary literature, authoritative reviews consistently highlight the octapeptin class as having a 'superior preclinical safety profile' and being 'potentially less nephrotoxic' [3].

Nephrotoxicity Preclinical Safety Drug Development

Optimal Application Scenarios for Antibiotic EM49 (Octapeptin) in Research and Development


Lead Compound for Development of Novel Anti-XDR Antibiotics

Given its potent activity against polymyxin-resistant Gram-negative pathogens (>384-fold MIC improvement over polymyxin B) and broad spectrum including Gram-positives [1], EM49 serves as an ideal scaffold for medicinal chemistry optimization. Its lack of cross-resistance and low propensity for resistance development [2] make it a high-value starting point for structure-activity relationship (SAR) campaigns aimed at addressing the global XDR crisis.

Investigational Agent for Polymyxin-Resistant Pseudomonas aeruginosa Infections

EM49 (as octapeptin A3) has demonstrated retained activity against polymyxin-resistant P. aeruginosa clinical isolates in both planktonic and biofilm growth conditions [1]. This positions EM49 as a critical research tool for studying persistent biofilm-associated infections in cystic fibrosis and other chronic respiratory conditions where current polymyxin therapies fail.

Mechanistic Probe for Studying LPS-Mediated Antibiotic Resistance

The differential LPS binding affinity of EM49 compared to polymyxins—maintaining high binding even to modified, less anionic LPS from resistant strains [1]—makes EM49 a valuable biochemical probe. It can be used to investigate the structural and biophysical basis of polymyxin resistance and to screen for novel LPS-targeting compounds.

Reference Standard for Broad-Spectrum Lipopeptide Activity Profiling

EM49's broad antimicrobial spectrum, encompassing Gram-negative bacteria, Gram-positive bacteria, and fungi [1], allows it to serve as a unique reference standard in susceptibility testing panels. Its inclusion can help identify compounds with similarly broad or unique activity profiles, aiding in the discovery of next-generation antimicrobial agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antibiotic EM49

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.